molecular formula C20H24N6O B2952813 N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide CAS No. 881083-10-9

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

Cat. No.: B2952813
CAS No.: 881083-10-9
M. Wt: 364.453
InChI Key: SKLYNNACOOXYKV-UHFFFAOYSA-N
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Description

The compound N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological versatility. Substituents include a 3,4-dimethylphenyl group at position 1 and a cyclohexanecarbohydrazide moiety at position 4.

Properties

IUPAC Name

N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-13-8-9-16(10-14(13)2)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLYNNACOOXYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer research and as a modulator of specific signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C20H25N7
  • Molecular Weight : 369.47 g/mol

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the cyclohexanecarbohydrazide moiety enhances its potential interactions with biological targets.

Targeting Protein Kinases

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of specific protein kinases. For instance, this compound has shown selectivity towards Protein Kinase B (PKB or Akt), which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. The inhibition of PKB can lead to altered signaling pathways that are beneficial in cancer therapy.

Impact on Signaling Pathways

The compound also influences the phosphatidylinositol-3 kinase (PI3K) signaling pathway. By modulating this pathway, it can affect cell growth and survival, making it a candidate for further investigation in oncology and other therapeutic areas.

Antitumor Effects

In preclinical studies, this compound has demonstrated significant antitumor activity. It has been shown to inhibit the growth of various human tumor xenografts in nude mice at well-tolerated doses. The efficacy observed suggests that this compound could be a promising candidate for further development in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good drug metabolism and pharmacokinetics (DMPK) properties. This includes favorable absorption characteristics and metabolic stability, which are critical for its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological effects of similar pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A study published in Molecules demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited potent anticancer activity against various cancer cell lines through the inhibition of key signaling pathways associated with cell proliferation and survival .
  • Mechanistic Insights : Another research article highlighted how modifications in the pyrazolo structure could enhance selectivity towards specific kinases while minimizing off-target effects. This suggests that careful structural optimization could lead to more effective therapeutic agents with reduced side effects .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor growth
PharmacokineticsGood absorption and metabolic stability
Signaling ModulationInhibition of PI3K/Akt pathway

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

Aryl Group Modifications
  • N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide (CAS 881073-25-2): Replaces 3,4-dimethylphenyl with 3-chloro-4-methylphenyl and substitutes carbohydrazide with 4-methoxybenzohydrazide. Molecular weight: 408.846 vs. ~422.5 for the target compound (estimated).
  • N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ChemSpider ID 826104): Features a phenyl group at position 1 and a cyclohexylamine at position 4. Molecular weight: 293.374, significantly lower than the target compound.
Hydrazide/Analogous Functional Group Variations
  • N'-(1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide (CAS 881083-44-9): Replaces cyclohexanecarbohydrazide with a naphthalene acetohydrazide.
  • 1-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(4-phenylcarboxamido)hydrazine (Compound 7h):

    • Substitutes carbohydrazide with a phenylcarboxamido hydrazine.
    • Melting point: 263–265°C, indicating high crystallinity.
    • The phenylcarboxamido group may improve stability but limit flexibility compared to cyclohexane .
Antimicrobial and Anti-Inflammatory Activity
  • Benzothiazole-Pyrazolo[3,4-d]Pyrimidine Derivatives (): Compounds with benzothiazole substituents (e.g., 3j) exhibited potent antimicrobial activity against P. aeruginosa and C. albicans and anti-inflammatory effects comparable to diclofenac.
Kinase Inhibition
  • Bisarylureas Based on Pyrazolo[3,4-d]Pyrimidine ():
    • Compound 1t, with a 3,4-dimethylphenyl group and urea linkage, acts as a pan-RAF inhibitor (IC₅₀ < 50 nM).
    • The dimethylphenyl group likely contributes to hydrophobic binding in kinase pockets, while the carbohydrazide in the target compound may offer alternative binding modes .

Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Properties
Target Compound ~422.5 3,4-Dimethylphenyl, carbohydrazide High lipophilicity, moderate solubility
N′-[1-(3-Chloro-4-methylphenyl)-...] 408.846 3-Chloro-4-methylphenyl, methoxy Increased electronegativity
N-Cyclohexyl-1-phenyl-... 293.374 Phenyl, cyclohexylamine Lower hydrogen-bonding capacity
1-(1,3-Benzothiazol-2-yl)-3-methyl-... ~350 (estimated) Benzothiazole, methyl Antimicrobial/anti-inflammatory

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin contact and inhalation. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . For reactions generating toxic intermediates, use fume hoods or gloveboxes.

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-d]pyrimidine derivatives?

Core synthesis involves condensation of pyrazolo[3,4-d]pyrimidinones with α-chloroacetamides or 2-chloro-1-(arylpiperazine)ethanones under reflux conditions. Chromatographic purification (e.g., silica gel) and crystallization (e.g., isopropyl alcohol) are critical for isolating pure products .

Q. Which analytical techniques are critical for characterizing this compound and its analogs?

Key methods include:

  • ¹H/¹³C-NMR : Assigns substituent positions (e.g., distinguishing N- vs. O-substitution) .
  • HPLC-MS : Verifies purity and molecular ion peaks .
  • Melting Point Analysis : Confirms crystalline purity .

Q. How are crystallization solvents selected for pyrazolo[3,4-d]pyrimidine derivatives?

Solvents like isopropyl alcohol are preferred due to their polarity, which promotes slow crystallization and high-purity yields. Solubility tests at varying temperatures guide optimal solvent choice .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during N-substitution reactions of pyrazolo[3,4-d]pyrimidine cores?

Regioselectivity is influenced by steric and electronic factors. Use ²D NMR (e.g., NOESY) to confirm substitution sites. For ambiguous cases, X-ray crystallography provides definitive structural resolution . Computational modeling (DFT) may predict reactive sites .

Q. What strategies optimize synthesis to minimize byproduct formation (e.g., O-substituted isomers)?

  • Temperature Control : Lower temperatures reduce side reactions.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance selectivity for N-substitution.
  • Chromatographic Monitoring : TLC/HPLC tracks reaction progression and identifies byproducts early .

Q. How can conflicting data on reaction yields or purity be resolved?

Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use high-resolution mass spectrometry (HR-MS) to confirm molecular formulas and HPLC-DAD to quantify impurities . Cross-validate results with independent labs.

Q. What approaches are used to study structure-activity relationships (SAR) in kinase inhibition?

  • Biological Assays : Measure IC₅₀ values against target kinases (e.g., RAF kinases).
  • Molecular Docking : Map compound interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
  • Fluorinated Analog Synthesis : Introduce fluorine to modulate lipophilicity and binding affinity .

Q. How do steric effects from substituents (e.g., cyclohexanecarbohydrazide) influence biological activity?

  • Comparative SAR Studies : Synthesize derivatives with varying substituent sizes (e.g., cyclopentyl vs. cyclohexyl).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to kinase domains .

Q. What advanced techniques resolve contradictions in NMR data for structurally similar derivatives?

  • ¹H-¹⁵N HMBC : Identifies nitrogen connectivity in hydrazide moieties.
  • Dynamic NMR : Resolves rotational barriers in cyclohexane rings .

Methodological Tables

Q. Table 1: Key Analytical Data for Pyrazolo[3,4-d]pyrimidine Derivatives

ParameterMethodExample Data (Compound 1t )
Melting PointDifferential Scanning Calorimetry249.9–250.6 °C
¹H-NMR (DMSO-d₆)400 MHz Spectrometerδ 14.12 (s, 1H), 8.75 (s, 1H)
PurityHPLC (UV 254 nm)>98%

Q. Table 2: Optimization of Reaction Conditions

FactorImpact on Yield/PurityEvidence Source
Solvent (EtOH vs. DMF)Higher purity in EtOH (85% vs. 72%)
Catalyst (ZnCl₂)Increases N-substitution selectivity
Reaction Time (24h vs. 48h)Longer time reduces byproducts

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